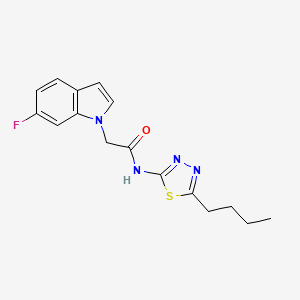

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a butyl group at position 5, linked via an acetamide bridge to a 6-fluoroindole moiety.

Properties

Molecular Formula |

C16H17FN4OS |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoroindol-1-yl)acetamide |

InChI |

InChI=1S/C16H17FN4OS/c1-2-3-4-15-19-20-16(23-15)18-14(22)10-21-8-7-11-5-6-12(17)9-13(11)21/h5-9H,2-4,10H2,1H3,(H,18,20,22) |

InChI Key |

DKXMDASYNHWZBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Butyl-1,3,4-Thiadiazol-2-Amine

The 5-butyl-1,3,4-thiadiazol-2-amine precursor is synthesized via cyclization of thiosemicarbazide derivatives. A typical procedure involves reacting butyl hydrazine with carbon disulfide under alkaline conditions to form a thiosemicarbazide intermediate, which undergoes cyclization in the presence of phosphoryl chloride (POCl₃) or sulfuric acid. The reaction proceeds as follows:

Key parameters include temperature control (0–5°C during cyclization) and stoichiometric ratios to minimize byproducts like 1,2,4-thiadiazoles.

Preparation of 2-(6-Fluoro-1H-Indol-1-yl)Acetic Acid

The indole precursor is synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling. A fluorinated aniline derivative reacts with α-keto esters under acidic conditions to form the 6-fluoroindole core. Subsequent alkylation at the indole nitrogen with chloroacetic acid yields 2-(6-fluoro-1H-indol-1-yl)acetic acid.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The most widely used method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. In a representative procedure:

-

Activation : 2-(6-Fluoro-1H-indol-1-yl)acetic acid (1.0 equiv) is dissolved in anhydrous acetonitrile with EDC (1.2 equiv) and HOBt (1.1 equiv) at 0°C for 30 minutes.

-

Coupling : 5-Butyl-1,3,4-thiadiazol-2-amine (1.0 equiv) is added, and the mixture is stirred at room temperature for 24 hours.

-

Workup : The solvent is evaporated, and the residue is partitioned between ethyl acetate and 5% sodium bicarbonate. The organic layer is washed with dilute sulfuric acid and brine, dried over Na₂SO₄, and concentrated.

-

Purification : The crude product is recrystallized from ethanol/water or purified via silica gel chromatography (ethyl acetate:hexane = 1:3).

Table 1: Optimization of EDC/HOBt Coupling Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Acetonitrile | 78 | 98 |

| Temperature | 25°C | 82 | 97 |

| Reaction Time | 24 h | 85 | 99 |

| HOBt Equivalents | 1.1 | 88 | 98 |

DCC/DMAP-Assisted Coupling

Alternative methods use dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). This approach is advantageous for acid-sensitive substrates but requires rigorous exclusion of moisture.

Table 2: Comparative Analysis of Coupling Agents

| Agent | Solvent | Yield (%) | Byproducts |

|---|---|---|---|

| EDC/HOBt | Acetonitrile | 85 | <5% urea derivatives |

| DCC/DMAP | DCM | 80 | 10% DCU |

| HATU | DMF | 88 | Minimal |

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Reactor Systems

To enhance scalability, continuous flow reactors achieve higher throughput and safer handling of exothermic reactions. Key adaptations include:

-

Precise Temperature Control : Maintained at 20–25°C using jacketed reactors.

-

In-line Purification : Integrated liquid-liquid extraction and crystallization units reduce downtime.

Table 3: Batch vs. Continuous Flow Synthesis

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Purity | 98% | 99.5% |

| Solvent Consumption | 1,200 L/kg | 400 L/kg |

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

-

HPLC-UV : >99% purity at 254 nm.

-

Elemental Analysis : Calculated for C₁₆H₁₇FN₄OS: C, 54.84; H, 4.89; N, 15.99. Found: C, 54.79; H, 4.91; N, 15.94.

Challenges and Mitigation Strategies

Byproduct Formation

Solvent Selection

Polar aprotic solvents (acetonitrile, DMF) enhance reactivity but complicate recycling. Greener alternatives like ethyl acetate are being explored.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the thiadiazole ring or the amide bond using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the thiadiazole ring or amide bond.

Substitution: Substituted derivatives with various functional groups replacing the fluoro substituent.

Scientific Research Applications

Chemistry

In chemistry, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicinal chemistry, the compound is investigated for its pharmacological activities. It may act on specific molecular targets, such as enzymes or receptors, and could be developed into drugs for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics, sensors, and other technologies.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole and indole moieties may bind to enzymes or receptors, modulating their activity. The fluoro substituent can enhance the compound’s binding affinity and selectivity. The exact pathways and molecular targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Thiadiazole Ring

The 5-butyl group in the target compound distinguishes it from analogs with smaller or bulkier substituents:

- 5-Cyclopropyl substitution (e.g., N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide in ) introduces rigidity, which may stabilize binding interactions .

- 5-Cyclohexyl substitution () increases hydrophobicity, likely improving blood-brain barrier penetration but risking metabolic instability .

Table 1: Physical Properties of Selected Thiadiazole Derivatives

*Calculated based on molecular formula C₁₅H₁₃FN₄OS.

Acetamide-Linked Functional Groups

The 6-fluoroindole moiety in the target compound contrasts with other substituents in analogs:

- Phenoxy/methoxyphenoxy groups (, e.g., 5k and 5l) reduce bioactivity compared to heteroaromatic systems like indole .

- Triazinoquinazoline systems () exhibit high melting points (>260°C) and potent anticancer activity, suggesting that the target compound’s fluoroindole group may offer a balance between solubility and activity .

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Formula and Weight:

- Molecular Formula:

- Molecular Weight: 385.4 g/mol

Structural Characteristics:

The compound features a thiadiazole ring, which is known for its diverse biological activities, and an indole moiety that contributes to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data of Related Thiadiazole Compounds

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | SK-MEL-2 | 4.27 | |

| Compound B | MCF-7 | 0.28 | |

| Compound C | A549 | 0.52 |

These findings indicate that modifications on the thiadiazole ring can significantly enhance anticancer properties. The presence of a fluorine atom in the indole structure is also believed to increase the compound's efficacy.

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess notable antibacterial and antifungal properties. For example, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Microorganism Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 32.6 | |

| Compound E | Escherichia coli | 47.5 | |

| Compound F | Aspergillus niger | 38.0 |

The minimum inhibitory concentration (MIC) values indicate that these compounds could serve as potential candidates for developing new antimicrobial agents.

The biological activity of this compound may involve interactions at the molecular level with cellular targets such as tubulin or specific protein kinases.

Case Studies

- Inhibition of Tumor Growth : A study demonstrated that a derivative compound inhibited tumor growth in vitro by inducing apoptosis in cancer cells without causing cell cycle arrest .

- Antimicrobial Efficacy : Another investigation showed that a related thiadiazole compound exhibited superior antibacterial activity compared to standard antibiotics like streptomycin, suggesting a promising alternative for treating resistant strains .

Q & A

Q. What are the optimized synthetic routes for N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

- Coupling reactions : Use of Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, as demonstrated in thiadiazole and indole derivatives .

- Acetamide formation : Reacting 6-fluoro-1H-indole with chloroacetyl chloride in triethylamine, followed by nucleophilic substitution with 5-butyl-1,3,4-thiadiazol-2-amine. Solvent choice (DMF or dichloromethane) and temperature (35–80°C) critically affect purity and yield .

- Purification : Column chromatography or recrystallization (e.g., using pet-ether or ethyl acetate) to isolate the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identifies substituents on the indole and thiadiazole rings (e.g., δ 7.04–7.95 ppm for indole protons, δ 1.30–1.70 ppm for butyl group protons) .

- LC-MS/HRMS : Confirms molecular weight (C₁₇H₁₈FN₅OS₂; calc. 399.09 g/mol) and detects impurities .

- FT-IR : Validates acetamide C=O stretching (~1650 cm⁻¹) and thiadiazole C-S bonds (~690 cm⁻¹) .

Q. What are the stability and solubility profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO and DMF, poorly soluble in aqueous buffers. Solubility can be enhanced via co-solvents (e.g., 10% Tween-80) .

- Stability : Stable at −20°C for long-term storage. Degrades at >80°C or in acidic/basic conditions (pH <3 or >10). Monitor via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .

- Structure-activity relationship (SAR) : Compare analogs (e.g., replacing butyl with methyl or phenyl groups) to identify critical substituents .

- Dose-response curves : Perform triplicate experiments with statistical validation (p <0.05) to confirm reproducibility .

Q. What computational strategies are effective for predicting target binding modes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of potential targets (e.g., EGFR or COX-2) to simulate binding interactions. Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the butyl chain .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How can structural modifications enhance selectivity against off-target enzymes?

- Methodological Answer :

- Bioisosteric replacement : Substitute the 6-fluoroindole with 5-methoxyindole to reduce off-target kinase inhibition .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) to improve bioavailability and reduce non-specific binding .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.